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Compound of Interest

Compound Name: (S)-1-(3-nitrophenyl)ethanol

Cat. No.: B012836

(S)-1-(3-nitrophenyl)ethanol, identified by CAS Number 103966-65-0, is a chiral aromatic
alcohol of significant interest within the pharmaceutical and fine chemical industries.[1] Its
structure is distinguished by a stereogenic center at the carbinol carbon and an electron-
withdrawing nitro group positioned meta on the phenyl ring. This unique combination of
features makes it an exceptionally valuable precursor in asymmetric synthesis, enabling the
precise construction of stereogenic centers—a cornerstone of modern drug design.[1] This
guide provides an in-depth overview of its properties, synthesis, and applications for
researchers, scientists, and professionals in drug development.

Core Properties and Specifications

The utility of any chemical intermediate begins with a thorough understanding of its
fundamental physicochemical properties. These parameters govern its behavior in reactions, its
purification, and its handling.

Physicochemical Data

The key properties of (S)-1-(3-nitrophenyl)ethanol are summarized below. This data is critical
for experimental design, from selecting appropriate solvents to determining purification
strategies.
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Property Value Source(s)

CAS Number 103966-65-0 [1]

Molecular Formula CsHoNOs3 [1][2]

Molecular Weight 167.16 g/mol [11[2]

IUPAC Name (1S)-1-(3-nitrophenyl)ethanol [1112]
(S)-(-)-1-(3-nitrophenyl)-1-

Synonyms ethanol, (1S)-1-(3- [3]
nitrophenyl)ethanol

Appearance Solid

Melting Point 84-85 °C [1]

Boiling Point 281 °C at 760 mmHg [1]
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Spectroscopic Profile

Structural elucidation and purity assessment rely on spectroscopic analysis. Below are typical

data points for (S)-1-(3-nitrophenyl)ethanol.
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Technique Data Significance

Provides information on the proton environment,
1H NMR confirming the presence of the aromatic ring, the

methine proton, and the methyl group.

Elucidates the carbon skeleton of the molecule.

13C NMR A published spectrum is available for reference.

[4]

Shows characteristic absorption bands for the
Infrared (IR) hydroxyl (-OH), aromatic (C-H, C=C), and nitro

(-NO2) functional groups.

Confirms the molecular weight and provides
Mass Spec (MS) fragmentation patterns for structural

confirmation.

Synthesis of (S)-1-(3-nitrophenyl)ethanol: A Focus
on Asymmetry

The primary challenge and area of innovation in producing this compound is the
stereoselective synthesis of the (S)-enantiomer. The most common and effective strategy is the
asymmetric reduction of the prochiral ketone, 3'-nitroacetophenone. This can be achieved
through both biocatalytic and chemocatalytic methods.

Causality in Asymmetric Synthesis

The core principle behind these methods is the controlled delivery of a hydride (H™) ion to one
specific face of the planar carbonyl group of 3'-nitroacetophenone.

o Facial Selectivity: To produce the (S)-enantiomer, the hydride must attack the Re-face of the
carbonyl.[1]

o Chiral Environment: This selectivity is induced by a chiral environment, provided either by an
enzyme's active site or by a chiral ligand coordinated to a metal catalyst. This environment
sterically hinders the approach to the Si-face, making the attack on the Re-face
overwhelmingly favorable.
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The diagram below illustrates this fundamental workflow for achieving enantioselectivity.
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Caption: Asymmetric synthesis workflow from a prochiral ketone.

Protocol: Biocatalytic Asymmetric Reduction

Biocatalysis using ketoreductases (KREDS) is a highly efficient and green method for this
transformation. These enzymes use a cofactor, typically NADPH, to deliver the hydride with
exceptional stereoselectivity.[1]

Expertise in Action: The choice of a biocatalyst is driven by its substrate specificity and
enantioselectivity, often predicted by "Prelog's rule,” which relates the enzyme's
stereopreference to the relative sizes of the substituents on the ketone.[1] This protocol is self-
validating as the high enantiomeric excess (ee) of the product directly confirms the enzyme's
efficacy.
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Step-by-Step Methodology:

Enzyme Preparation: Prepare a solution of a suitable ketoreductase enzyme and a cofactor
regeneration system (e.g., glucose/glucose dehydrogenase) in a buffered aqueous solution
(e.g., 100 mM potassium phosphate, pH 7.0).

Substrate Addition: Dissolve 3'-nitroacetophenone in a water-miscible co-solvent (e.g.,
isopropanol) to a final concentration of 10-50 mM to avoid substrate inhibition of the enzyme.

Reaction Initiation: Add the substrate solution to the enzyme/cofactor mixture. Ensure the
final concentration of the co-solvent does not exceed 10-20% (v/v) to maintain enzyme
stability.

Incubation: Maintain the reaction at a controlled temperature (e.g., 30 °C) with gentle
agitation for 12-24 hours.

Monitoring: Track the reaction progress by periodically taking samples and analyzing them
via chiral HPLC or GC to determine conversion and enantiomeric excess.

Workup and Purification: Once the reaction is complete, extract the product with an organic
solvent like ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and
concentrate under reduced pressure. The crude product can be purified by silica gel
chromatography if necessary.

Protocol: Chemocatalytic Asymmetric Hydrogenation

Ruthenium-based catalysts, particularly those with chiral diphosphine ligands like BINAP, are

highly effective for the asymmetric hydrogenation of 3'-nitroacetophenone.[5]

Expertise in Action: The selection of the chiral ligand (e.g., (S)-BINAP) and a chiral diamine co-

catalyst is critical. This combination creates a well-defined chiral pocket around the metal

center, which dictates the stereochemical outcome. The reaction is self-validating through

analysis of the enantiomeric excess, which should be consistently high (>95%) if the catalyst

system is active and stable.

Step-by-Step Methodology:
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o Catalyst Preparation: In an inert atmosphere (glovebox), charge a high-pressure reactor with
the chiral ruthenium catalyst (e.g., RuCIz[(S)-BINAP]) and a co-catalyst if required.

e Solvent and Substrate: Add an appropriate solvent (e.g., methanol or ethanol) followed by 3'-
nitroacetophenone.

e Reaction Conditions: Seal the reactor, purge it with hydrogen gas, and then pressurize to the
desired level (e.g., 10-50 atm Hz). Heat the mixture to the optimal temperature (e.g., 40-60
°C).

 Incubation: Stir the reaction mixture for the required time (typically 4-18 hours).

e Monitoring: Progress can be monitored by taking aliquots (after safely depressurizing and re-
pressurizing the vessel) for HPLC or GC analysis.

» Workup and Purification: After cooling and venting the reactor, filter the reaction mixture to
remove the catalyst. Evaporate the solvent in vacuo. The resulting crude product can be
purified by column chromatography or recrystallization.

Applications in Drug Development and Organic
Synthesis

The primary value of (S)-1-(3-nitrophenyl)ethanol lies in its dual functionality: a chiral alcohol
for building stereocenters and a nitro group that serves as a versatile synthetic handle.

Chiral Intermediate for APIs

This molecule is a key starting material or intermediate in the synthesis of various biologically
active compounds.[1] The chiral alcohol can be used in nucleophilic substitutions or as a
directing group, while the nitro group can be readily reduced to an aniline, a common
pharmacophore found in numerous drugs.[1]

The logical flow from this intermediate to a potential API is shown below.
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Caption: Synthetic pathway from the intermediate to an API.

While specific commercial drugs directly using this starting material may be proprietary, its
structure is integral to compounds investigated for various therapeutic areas. The reduction of
the nitro group to form (S)-1-(3-aminophenyl)ethanol is a particularly common transformation,

opening pathways to a vast array of derivatives.[1]
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Safety, Handling, and Storage

Proper handling is essential to ensure laboratory safety. (S)-1-(3-nitrophenyl)ethanol is
classified as a hazardous substance.

GHS Hazard Information

e Pictogram: GHSO07 (Exclamation Mark)
 Signal Word: Warning

e Hazard Statements:

[e]

H302: Harmful if swallowed.

o

H315: Causes skin irritation.[6]

[¢]

H319: Causes serious eye irritation.[6]

[¢]

H335: May cause respiratory irritation.[6]

Recommended Handling and Storage

o Handling: Use only in a well-ventilated area, such as a chemical fume hood.[6] Wear
appropriate personal protective equipment (PPE), including safety glasses, chemical-
resistant gloves, and a lab coat.[6] Avoid breathing dust and wash hands thoroughly after
handling.[6]

e Storage: Store in a tightly sealed container in a cool, dry place away from incompatible
materials such as strong oxidizing agents.[6]

Conclusion

(S)-1-(3-nitrophenyl)ethanol is more than a simple chemical; it is an enabling tool for the
creation of complex, enantiomerically pure molecules. Its value is rooted in its specific
stereochemistry and the synthetic versatility of its functional groups. A thorough understanding
of its properties and the rationale behind its asymmetric synthesis allows researchers to
leverage this building block to its full potential, accelerating the discovery and development of

© 2025 BenchChem. All rights reserved. 8/10 Tech Support


https://www.benchchem.com/product/b012836?utm_src=pdf-body
https://aksci.com/sds/V6505_SDS.pdf
https://aksci.com/sds/V6505_SDS.pdf
https://aksci.com/sds/V6505_SDS.pdf
https://aksci.com/sds/V6505_SDS.pdf
https://aksci.com/sds/V6505_SDS.pdf
https://aksci.com/sds/V6505_SDS.pdf
https://aksci.com/sds/V6505_SDS.pdf
https://www.benchchem.com/product/b012836?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b012836?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

next-generation pharmaceuticals. This product is intended for research use only and is not for
diagnostic or therapeutic applications.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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